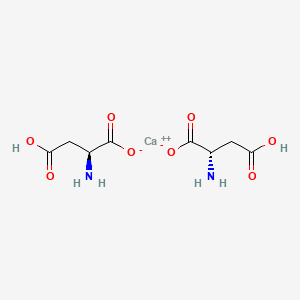

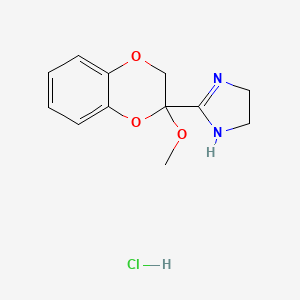

![molecular formula C₁₉H₁₆BrFN₆O₂ B1663494 N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine CAS No. 413599-62-9](/img/structure/B1663494.png)

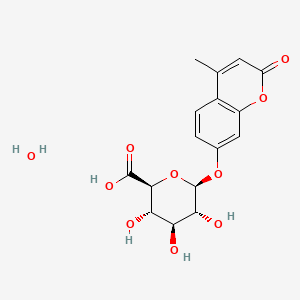

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including an amine, an ether, a bromo-fluoro-phenyl group, and a quinazolin ring. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolin ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its functional groups and standard bonding patterns. The quinazolin ring is a heterocyclic ring, which means it contains atoms other than carbon (in this case, nitrogen). The bromo-fluoro-phenyl group is a type of aryl halide, and the ether and amine groups contain oxygen and nitrogen, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amine group might be protonated under acidic conditions, or it could act as a nucleophile in certain reactions. The aryl halide could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether) could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen

ZD-4190: Comprehensive Analysis of Scientific Research Applications

Oncology VEGF RTK Inhibition: ZD-4190 is known for its potential utility in the treatment of various solid tumor types due to its ability to inhibit Vascular Endothelial Growth Factor Receptor Tyrosine Kinase (VEGF RTK) activity. It specifically targets KDR and Flt-1 receptors, which are clinically associated with disease progression in solid malignancies .

Anti-Angiogenic Therapy: As a submicromolar inhibitor of VEGF RTK, ZD-4190 has shown promise in anti-angiogenic therapy, which aims to disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis .

Monitoring Tumor Response: ZD-4190’s effects on tumor vascularity can be monitored using specific imaging agents like 18F-AH111585, providing a non-invasive method to assess the efficacy of the therapy in human lung tumor xenografts .

Discontinued Drug Development: Initially developed by AstraZeneca PLC, ZD-4190 reached a certain stage in drug development but was eventually discontinued. The reasons for discontinuation could provide insights into the challenges faced in drug development and potential areas for improvement .

Therapeutic Areas Neoplasms: The compound has been explored for its therapeutic potential in treating neoplasms due to its antagonistic action on VEGFR, which plays a significant role in tumor angiogenesis .

6. In Vitro Tumor Cell Growth Inhibition While ZD-4190 inhibits VEGF-stimulated proliferation in endothelial cells, it has shown higher IC50 values for direct inhibition of tumor cell growth in vitro, suggesting a more specific effect on endothelial cells rather than on tumor cells themselves .

Wirkmechanismus

Target of Action

ZD-4190 primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play crucial roles in cell proliferation and survival, particularly in the context of cancer.

Mode of Action

ZD-4190 acts as a potent inhibitor of VEGFR2 and EGFR signaling pathways . It inhibits VEGF-stimulated proliferation in endothelial cells, likely through a specific effect on KDR or Flt-1-mediated signal transduction .

Biochemical Pathways

The inhibition of VEGFR2 and EGFR by ZD-4190 affects several biochemical pathways. VEGF contributes to solid tumor growth through the promotion of angiogenesis and tumor vascular permeability . By inhibiting VEGF signaling, ZD-4190 can potentially disrupt these processes, thereby inhibiting tumor growth.

Result of Action

ZD-4190’s inhibition of VEGF signaling has been associated with antitumor activity. In preclinical studies, once-daily oral dosing of ZD-4190 to mice bearing established human tumor xenografts elicited significant antitumor activity . Prolonged tumor cytostasis was observed, and upon withdrawal of therapy, tumor growth resumed after a short delay .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTGTVGEKMZEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

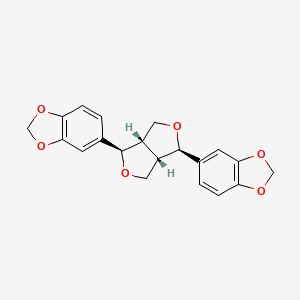

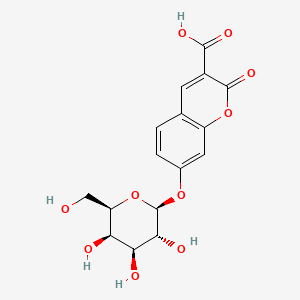

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)